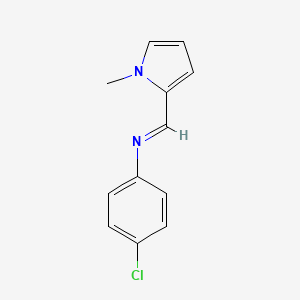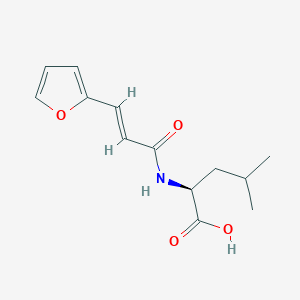
(E)-N-(4-Chlorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a chloro-substituted aniline moiety linked to a pyrrole ring via a methylene bridge. The presence of both chloro and pyrrole groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline typically involves the condensation of 4-chloroaniline with 1-methyl-2-formylpyrrole. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
4-Chloroaniline+1-Methyl-2-formylpyrrole→4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aniline derivatives.
科学的研究の応用
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloroaniline: Lacks the pyrrole moiety, making it less versatile in certain applications.
1-Methyl-2-formylpyrrole: Lacks the chloroaniline moiety, limiting its reactivity.
N-((1-Methyl-1H-pyrrol-2-yl)methylene)aniline: Lacks the chloro group, affecting its chemical properties.
Uniqueness
4-Chloro-N-((1-methyl-1H-pyrrol-2-yl)methylene)aniline is unique due to the presence of both chloro and pyrrole groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1749-23-1 |
|---|---|
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H11ClN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-9H,1H3 |
InChIキー |
REFYVIOPQFMGSV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)







![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)

![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)

